
2-(3,5-Dimethylphenyl)isoindoline
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)isoindoline is a chemical compound with the molecular formula C16H17N . It is a derivative of isoindoline, a heterocyclic organic compound .
Synthesis Analysis
Isoindoline derivatives can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides to quinone in the presence of suitable catalysts .Molecular Structure Analysis
The molecular structure of 2-(3,5-Dimethylphenyl)isoindoline has been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . The molecular formula is C16H17N, with an average mass of 223.313 Da and a monoisotopic mass of 223.136093 Da .Chemical Reactions Analysis
Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . This method has also been adapted to give chiral derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3,5-Dimethylphenyl)isoindoline include a molecular formula of C16H17N, an average mass of 223.313 Da, and a monoisotopic mass of 223.136093 Da .Applications De Recherche Scientifique
Antimicrobial Activity : A study by Sabastiyan and Suvaikin (2012) in "Advances in Applied Science Research" discovered that the Mannich base 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes with cobalt(II) and nickel(II) ions exhibit significant antimicrobial activity, comparable to standard drugs (Sabastiyan & Suvaikin, 2012).
Catalysis : Research by Selvakumar et al. (2000) in "Organometallics" found that the presence of 3,5-dimethylphenyl groups in chiral phosphino-oxazoline ligands enhances enantioselectivity and improves substrate correlation in catalytic experiments (Selvakumar et al., 2000).
Nonlinear Optical Material : A study by Evecen et al. (2016) in the "Journal of Molecular Structure" reported that the novel isoindoline derivative, 2-(3-chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione, shows potential as a nonlinear optical material due to its first hyperpolarizability (Evecen et al., 2016).
Molecular Structure Analysis : Özdemir, Dinçer, and Cukurovalı (2010) in the "Journal of Molecular Modeling" determined the molecular structure of a related compound, 2-4-[3-(2,5-dimethylphenyl)-3-methylcyclobutyl]thiazol-2-ylisoindoline-1,3-dione, using experimental and theoretical approaches (Özdemir, Dinçer, & Cukurovalı, 2010).
Synthesis of Isoindolin-1-ones : Adib et al. (2015) in "Tetrahedron Letters" presented a one-pot, three-component solvent-free reaction for efficiently synthesizing 2,3-disubstituted isoindolin-1-ones, showcasing the versatility of this compound in synthetic chemistry (Adib et al., 2015).
EPR Oximetry : A study by Khan et al. (2011) in the "Journal of Magnetic Resonance" highlighted the potential of isoindoline nitroxides and azaphenalene nitroxide for electron paramagnetic resonance (EPR) oximetry, particularly with isotopically labeled analogs (Khan et al., 2011).
Mécanisme D'action
While the specific mechanism of action for 2-(3,5-Dimethylphenyl)isoindoline is not mentioned in the retrieved papers, isoindoline derivatives are known to exhibit important biological activity in medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Orientations Futures
The future directions for 2-(3,5-Dimethylphenyl)isoindoline could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As isoindoline derivatives are known to exhibit important biological activity in medicinal chemistry , there could be potential for 2-(3,5-Dimethylphenyl)isoindoline in pharmaceutical applications.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-12-7-13(2)9-16(8-12)17-10-14-5-3-4-6-15(14)11-17/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDUXLERZQIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC3=CC=CC=C3C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346654 | |
| Record name | 2-(3,5-Dimethylphenyl)isoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenyl)isoindoline | |
CAS RN |
113439-98-8 | |
| Record name | 2-(3,5-Dimethylphenyl)isoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





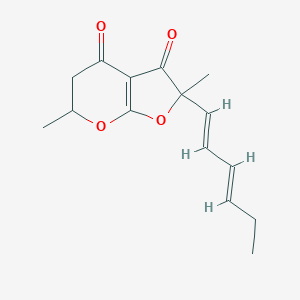
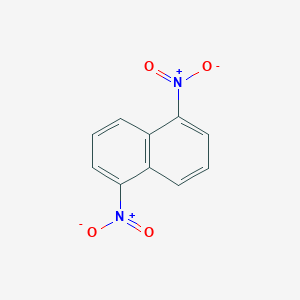
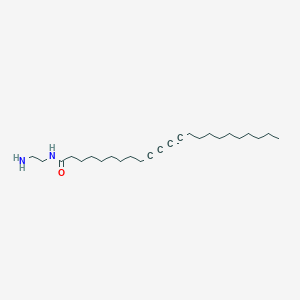
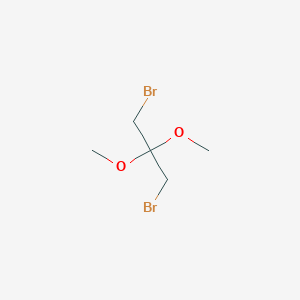


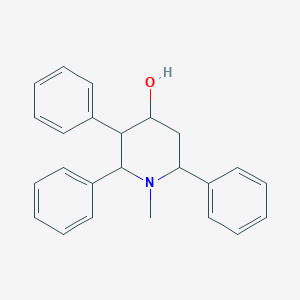
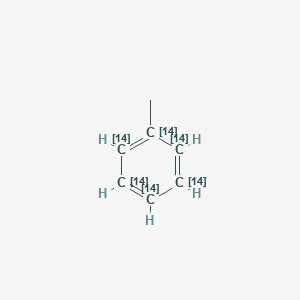
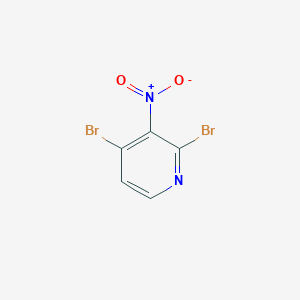
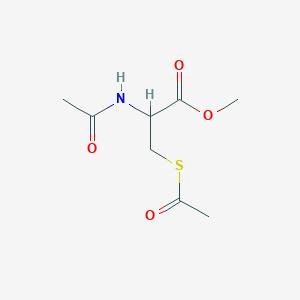
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)
